N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14788758
InChI: InChI=1S/C20H20N4O4S/c1-28-17-7-9-18(10-8-17)29(26,27)14-13-21-19(25)15-3-5-16(6-4-15)24-20-22-11-2-12-23-20/h2-12H,13-14H2,1H3,(H,21,25)(H,22,23,24)
SMILES:
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide

CAS No.:

Cat. No.: VC14788758

Molecular Formula: C20H20N4O4S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide -

Specification

Molecular Formula C20H20N4O4S
Molecular Weight 412.5 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)sulfonylethyl]-4-(pyrimidin-2-ylamino)benzamide
Standard InChI InChI=1S/C20H20N4O4S/c1-28-17-7-9-18(10-8-17)29(26,27)14-13-21-19(25)15-3-5-16(6-4-15)24-20-22-11-2-12-23-20/h2-12H,13-14H2,1H3,(H,21,25)(H,22,23,24)
Standard InChI Key YPONUMBVRBVFFX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Introduction

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide is a synthetic compound belonging to the benzamide class. It features a unique molecular structure that includes a pyrimidine ring and a sulfonyl group, making it a promising candidate for various biological applications, particularly in medicinal chemistry.

Synthesis Steps:

  • Starting Materials: The synthesis begins with appropriate starting materials such as benzamide derivatives and sulfonyl chlorides.

  • Coupling Reactions: The pyrimidine ring is attached to the benzamide core through a coupling reaction.

  • Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride.

  • Purification: The final product is purified using techniques like column chromatography.

Biological Applications

This compound has been studied for its potential as an anticancer agent. Biological assays indicate significant cytotoxicity against various cancer cell lines, suggesting its role in disrupting specific cellular pathways. Further research is needed to fully explore its efficacy and safety profiles in preclinical and clinical settings.

Biological Activity:

ActivityDescription
Anticancer PotentialShows cytotoxicity against cancer cell lines
Mechanism of ActionInvolves disruption of cellular pathways

Research Findings and Future Directions

Research on N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-(pyrimidin-2-ylamino)benzamide highlights its potential in medicinal chemistry, particularly in cancer treatment. Ongoing studies aim to elucidate its mechanisms of action and evaluate its safety and efficacy in more comprehensive clinical trials.

Future Research Directions:

  • Mechanism of Action: Detailed studies on how the compound interacts with cellular targets.

  • Clinical Trials: Evaluation of its safety and efficacy in human subjects.

  • Derivative Synthesis: Development of analogs with improved properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator